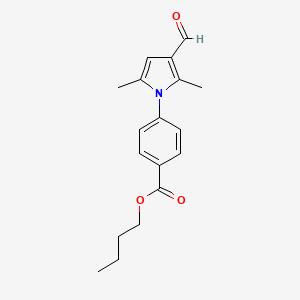

butyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Description

Properties

IUPAC Name |

butyl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-4-5-10-22-18(21)15-6-8-17(9-7-15)19-13(2)11-16(12-20)14(19)3/h6-9,11-12H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITCKXPTYJEMPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate typically involves the following steps :

Formation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde: This intermediate can be synthesized by reacting 2,5-dimethylpyrrole with benzaldehyde under acidic conditions.

Esterification: The resulting aldehyde is then esterified with butanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Halogenation using bromine (Br2) in acetic acid.

Major Products Formed

Oxidation: Butyl 4-(3-carboxy-2,5-dimethyl-1H-pyrrol-1-yl)benzoate.

Reduction: Butyl 4-(3-hydroxymethyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Butyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate has several scientific research applications :

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmacophore in drug design and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets and pathways . The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Benzoates

Butyl Benzoate (CAS 136-60-7)

- Structure: Simple ester of butanol and benzoic acid.

- Applications : Solvent in glow sticks, fragrance ingredient, and plasticizer .

- Suppliers often omit hazard labeling, though it can cause ocular/mucosal irritation upon contact .

Amyl Benzoate (CAS 2049-96-9)

- Structure : Ester of amyl alcohol and benzoic acid.

- Applications : Fragrance ingredient with higher molecular weight than butyl benzoate.

- Safety: Limited irritation data; structurally similar alkyl benzoates like ethylhexyl benzoate show low phototoxicity .

- Key Differences : Longer alkyl chain increases lipophilicity but lacks the aromatic heterocycle present in the target compound.

Pyrrole-Containing Esters

Methyl 2-(4-(3-Formyl-2,5-Dimethyl-1H-Pyrrol-1-yl)Phenyl)Acetate

Common Glow Stick Solvents

Dimethyl Phthalate (CAS 131-11-3)

- Structure : Phthalate ester with two methyl groups.

- Applications : Solvent in glow sticks; less volatile than butyl benzoate.

- Key Differences : Phthalate backbone confers distinct environmental and toxicological concerns compared to benzoate esters.

Comparative Data Table

Biological Activity

Butyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a pyrrole-containing compound that has garnered attention due to its potential biological activities. Pyrrole derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The molecular formula of this compound is . Its structure includes a butyl ester group attached to a pyrrole ring that features a formyl group and a dimethyl substitution. This unique structure may contribute to its biological activity.

Antimicrobial Activity

Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Related Pyrrole Derivative | 3.12 - 12.5 | Escherichia coli |

| Control (Ciprofloxacin) | 2 | Both |

Studies have shown that derivatives with similar structures can inhibit the growth of Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL compared to ciprofloxacin's MIC of 2 μg/mL .

Antitubercular Activity

A notable area of research involves the antitubercular potential of pyrrole derivatives. Compounds based on the pyrrole scaffold have been identified as promising candidates against Mycobacterium tuberculosis . For example, some derivatives showed MIC values below 1 μg/mL against multidrug-resistant strains . The mechanism of action often involves inhibition of essential bacterial enzymes.

Study on Antibacterial Properties

In a comparative study evaluating the antibacterial properties of various pyrrole derivatives, this compound was included among other compounds. The study highlighted its potential effectiveness against resistant bacterial strains and suggested further exploration into its pharmacodynamics and mechanisms of action .

In Vitro Evaluation

In vitro assays demonstrated that the compound exhibited low cytotoxicity against mammalian cells while maintaining potent antibacterial activity. This dual profile suggests its potential for therapeutic applications with minimized side effects .

Q & A

Q. Table 1: Key Analytical Parameters for Purity Validation

| Technique | Purpose | Parameters |

|---|---|---|

| HPLC | Quantify impurities | Retention time, peak area ratio |

| NMR | Structural confirmation | δ 9.8 ppm (aldehyde proton) |

| HRMS | Molecular ion verification | m/z calculated vs. observed |

Basic: Which spectroscopic methods are critical for structural elucidation of this compound?

Methodological Answer:

- 1H/13C NMR : Identifies substituents on the pyrrole and benzoate moieties (e.g., aldehyde proton at δ ~9.8 ppm, methyl groups at δ ~2.1–2.5 ppm) .

- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹ for ester, ~1660 cm⁻¹ for aldehyde) .

- X-ray Crystallography : Resolves 3D conformation if single crystals are obtained (e.g., bond angles in pyrrole ring) .

Advanced: How to design a study evaluating its anti-biofilm activity against multidrug-resistant pathogens?

Methodological Answer:

Biofilm Inhibition Assay :

- Use Pseudomonas aeruginosa or Staphylococcus aureus in 96-well plates with tryptic soy broth.

- Treat with compound (1–100 µg/mL) and incubate 24–48 h.

- Quantify biofilm biomass via crystal violet staining (OD₅₉₀ nm).

Anti-Quorum Sensing (QS) Evaluation :

- Monitor QS-regulated virulence factors (e.g., pyocyanin production in P. aeruginosa).

- Compare with known QS inhibitors (e.g., furanones) as positive controls .

Q. Table 2: Key Parameters for Anti-Biofilm Assays

| Assay Type | Strain | Metrics | Reference Control |

|---|---|---|---|

| Crystal violet | S. aureus ATCC 43300 | Biomass reduction (%) | 0.1% dimethyl sulfoxide |

| Pyocyanin assay | P. aeruginosa PAO1 | Absorbance at 520 nm | C30 furanone |

Advanced: How to resolve contradictions in cytotoxicity data across cancer cell lines?

Methodological Answer:

Contradictions may arise from:

- Cell Line Variability : Test across panels (e.g., NCI-60) to identify selectivity patterns.

- Assay Conditions : Standardize incubation time (48–72 h), serum concentration (5–10% FBS), and MTT/WST-1 protocols.

- Mechanistic Profiling :

Advanced: What methodologies assess environmental persistence and ecotoxicological risks?

Methodological Answer:

- Environmental Fate Studies :

- Hydrolysis Stability : Incubate in buffers (pH 4–9) at 25–50°C; monitor degradation via LC-MS.

- Soil/Water Partitioning : Determine log Kow using shake-flask method.

- Ecotoxicology :

- Daphnia magna Acute Toxicity : 48-h LC₅₀ under OECD Guideline 202.

- Algal Growth Inhibition : Pseudokirchneriella subcapitata exposed to 0.1–10 mg/L for 72 h .

Advanced: How to optimize the compound’s stability for in vivo pharmacokinetic studies?

Methodological Answer:

- Formulation Strategies :

- Use PEG-400 or cyclodextrin-based carriers to enhance aqueous solubility.

- Metabolic Stability :

- Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.

- Identify metabolites via LC-QTOF-MS .

- Plasma Stability : Monitor degradation in rat plasma (37°C, 1–24 h) using HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.